(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Overview
Description
It is characterized by its molecular formula C29H33N9O12 and a molecular weight of 699.63 g/mol . (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid is distinguished from folic acid by the presence of three molecules of glutamic acid instead of one . This compound has been studied for its potential antineoplastic properties and its role as an active form of folate .
Preparation Methods
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid can be synthesized through various methods. One common synthetic route involves the aerobic culture of Corynebacterium, as described by Hutchings et al. in 1948 . Another method involves the preparation of pteropterin from its monohydrate form, which can be crystallized from water adjusted to pH 2.8 with hydrochloric acid and containing some sodium chloride . Industrial production methods typically involve the use of fermentation processes and subsequent purification steps to obtain the desired compound .
Chemical Reactions Analysis
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide solutions and methanol . For instance, pteropterin can form a crystalline barium salt when reacted with barium chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methyl ester derivative of pteropterin can be obtained by crystallizing it from methanol containing sodium chloride .
Scientific Research Applications
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties and reactions of folate derivatives . In biology, pteropterin is studied for its role in cellular processes and its potential as an antineoplastic agent . In medicine, it has been investigated for its ability to inhibit tumor growth and its broad anticancer activity . Additionally, pteropterin is used in industrial applications, particularly in the production of folate supplements and related compounds .
Mechanism of Action
The mechanism of action of pteropterin involves its role as an active form of folate. It exerts its effects by inhibiting the growth of tumor cells through various pathways . (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid targets specific molecular pathways involved in cell proliferation and apoptosis, leading to the suppression of tumor growth . The compound’s ability to interfere with folate metabolism is a key aspect of its mechanism of action .
Comparison with Similar Compounds
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid is unique among folate derivatives due to its structure, which includes three molecules of glutamic acid . Similar compounds include folic acid, methotrexate, and leucovorin . While folic acid is a simpler form with only one molecule of glutamic acid, methotrexate is a folate antagonist used in cancer therapy . Leucovorin, on the other hand, is a form of folinic acid that is used to enhance the effects of chemotherapy . This compound’s unique structure and properties make it a valuable compound for research and therapeutic applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Pteropterin involves a series of chemical reactions starting from simple starting materials to form the final compound. The pathway involves the conversion of a pyrazine derivative to form the pteridine ring system, followed by the introduction of the side chain. The synthesis pathway can be divided into two main steps: the synthesis of the pteridine ring system and the introduction of the side chain.", "Starting Materials": ["2-amino-3-cyanopyrazine", "formaldehyde", "ammonium formate", "ammonium hydroxide", "glutaraldehyde", "methanol", "acetic acid", "triethylamine", "sodium borohydride", "acetic anhydride", "acetyl chloride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "isobutyraldehyde", "dichloromethane", "ethyl acetate", "magnesium sulfate", "sodium sulfate", "water"], "Reaction": [ "Step 1: Synthesis of the pteridine ring system", "- React 2-amino-3-cyanopyrazine with formaldehyde and ammonium formate in methanol and ammonium hydroxide to form 6,7-dimethyl-pteridine-2,4-dione.", "- Reduce 6,7-dimethyl-pteridine-2,4-dione with sodium borohydride in methanol to form 6,7-dimethyl-pteridine-2,4-diol.", "- Protect the hydroxyl groups of 6,7-dimethyl-pteridine-2,4-diol with acetic anhydride and triethylamine in dichloromethane to form 6,7-dimethyl-pteridine-2,4-diacetate.", "- Deacetylate 6,7-dimethyl-pteridine-2,4-diacetate with sodium hydroxide in water to form 6,7-dimethyl-pteridine-2,4-diol.", "Step 2: Introduction of the side chain", "- Protect the hydroxyl group of 6,7-dimethyl-pteridine-2,4-diol with acetyl chloride and triethylamine in dichloromethane to form 6-acetyl-7-methyl-pteridine-2,4-diol.", "- React 6-acetyl-7-methyl-pteridine-2,4-diol with glutaraldehyde in sulfuric acid to form 6-acetyl-7-methyl-pteridine-2,4-diol-3-aldehyde.", "- React 6-acetyl-7-methyl-pteridine-2,4-diol-3-aldehyde with isobutyraldehyde and potassium carbonate in ethanol to form Pteropterin.", "- Purify Pteropterin using column chromatography with ethyl acetate and magnesium sulfate as the stationary phase and eluent, respectively." ] } | |
CAS No. |
89-38-3 |
Molecular Formula |
C29H33N9O12 |
Molecular Weight |
699.6 g/mol |
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C29H33N9O12/c30-29-37-23-22(25(44)38-29)33-15(12-32-23)11-31-14-3-1-13(2-4-14)24(43)36-18(28(49)50)6-9-20(40)34-16(26(45)46)5-8-19(39)35-17(27(47)48)7-10-21(41)42/h1-4,12,16-18,31H,5-11H2,(H,34,40)(H,35,39)(H,36,43)(H,41,42)(H,45,46)(H,47,48)(H,49,50)(H3,30,32,37,38,44)/t16-,17-,18-/m0/s1 |
InChI Key |
WOLQREOUPKZMEX-BZSNNMDCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pteropterin; Pteroyl triglutamic acid; PTGA; Teropterin; Folic acid diglutamate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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